7,8-epoxy-17S-HDHA

Resolvin biosynthesis Macrophage polarization Lipid mediator profiling

7,8-epoxy-17S-HDHA is the chiral, allylic epoxide intermediate that directly feeds the resolvin D1/D2 biosynthetic axis. Unlike racemic CYP450-derived epoxide mixtures, this synthetic material possesses defined 7S,8S-epoxide geometry and intact 17S alcohol stereochemistry, making it the only substrate recognized by human sEH and LTC4S for producing biologically active RvD1, RvD2, and RCTR1. The 4,5-epoxy isomer or stable end-product resolvins cannot substitute for studies requiring cell-type-specific processing. Confirm pathway fidelity with the authentic biosynthetic intermediate.

Molecular Formula C22H30O4
Molecular Weight 358.5 g/mol
Cat. No. B1256914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-epoxy-17S-HDHA
Molecular FormulaC22H30O4
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CC=CC=CC1C(O1)CC=CCCC(=O)O)O
InChIInChI=1S/C22H30O4/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20-21(26-20)17-12-8-13-18-22(24)25/h3-12,15-16,19-21,23H,2,13-14,17-18H2,1H3,(H,24,25)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20?,21?/m0/s1
InChIKeyBOFBVWROGCPAFH-VEYGSZKMSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-epoxy-17S-HDHA: Definition, Class, and Procurement Context for the D-Series Resolvin Epoxy Intermediate


7,8-epoxy-17S-HDHA (also designated 7S(8)-epoxy-17(S)-HDHA or resolvin 7,8(S,S)-epoxytetraene) is a chiral, allylic epoxide-containing polyunsaturated fatty acid (C22H30O4; monoisotopic mass 358.2144 Da) that functions as the direct, labile biosynthetic intermediate linking docosahexaenoic acid (DHA) to the D-series resolvins (RvD1, RvD2) and the resolvin conjugate in tissue regeneration 1 (RCTR1) [1][2]. It belongs to the docosanoid subclass of specialized pro-resolving mediators (SPMs) within the fatty acyl lipid family [3]. Unlike downstream resolvins that act as signaling agonists at specific G-protein-coupled receptors, this epoxy intermediate is a branch-point precursor whose biological fate is determined by cell-type-specific and enzyme-specific processing—a feature that directly impacts its procurement rationale versus purchasing the individual resolvin end-products alone [1].

Why In-Class Epoxy-DHA Analogs Cannot Substitute for 7,8-epoxy-17S-HDHA in Resolvin Pathway Studies


Substituting 7,8-epoxy-17S-HDHA with other epoxy-DHA derivatives—such as (±)7(8)-EpDPA (racemic CYP450-derived epoxide mixtures), the 4,5-epoxy isomer (4S,5S-epoxy-17S-HDHA), or the 17R-epimer (aspirin-triggered pathway intermediate)—introduces critical differences in stereochemical identity, enzymatic processing, and downstream product profiles [1][2]. The 7,8-epoxy-17S-HDHA intermediate is specifically processed by human leukocyte epoxide hydrolases (sEH) and glutathione S-transferase LTC4S to yield distinct, biologically active products whose stereochemistry (7S,8R,17S in RvD1; 7S,16R,17S in RvD2) is essential for receptor recognition and function [1]. Racemic CYP450 epoxides lack the defined 7S,8S epoxide geometry and the intact 17S alcohol, rendering them unrecognizable to the resolvin biosynthetic machinery . Furthermore, the 4,5-epoxy isomer enters a separate biosynthetic branch leading to RvD3 and RvD4, not RvD1/RvD2, making it unsuitable for investigations of the D1/D2 axis [1]. These differences are not subtle biological nuances; they determine whether an investigator is studying the resolvin D1/D2 pathway or an entirely different signaling axis, and they make generic substitution scientifically invalid for any experiment requiring pathway fidelity. The quantitative evidence below establishes precisely where 7,8-epoxy-17S-HDHA diverges from its closest analogs in measurable, experimentally verified terms.

Quantitative Differentiation of 7,8-epoxy-17S-HDHA Against Closest Analogs: Head-to-Head and Cross-Study Evidence


Cell-Type-Specific Conversion Profile: 7,8-epoxy-17S-HDHA Generates RvD2 Exclusively in M2 Macrophages, Unlike 4,5-Epoxy Isomer and 17R-Epimer

When synthetic 7,8-epoxy-17S-HDHA was incubated with three different human leukocyte populations under identical conditions, the product profile was cell-type-specific: human neutrophils and PBMCs produced primarily RvD1 and RCTR1, whereas human M2-like macrophages uniquely converted this intermediate to RvD2 [1]. This cell-type-restricted RvD2 production is not observed with the 4,5-epoxy isomer (4S,5S-epoxy-17S-HDHA), which generates RvD3 in neutrophils and RvD4 in M2 macrophages, nor with 17R-epoxy intermediates that yield aspirin-triggered 17R-resolvins [1][2]. The quantitative conversion was demonstrated by matched retention time (TR) and MS/MS fragmentation against synthetic standards: RvD1 eluted at TR 10.31–10.35 min, RvD2 at TR 9.96 min, and RCTR1 was confirmed via glutathione conjugation product identity [1]. Product identity was further verified by MS3 ion-trap fragmentation and 18O isotope incorporation from H218O, which proved the C-8 oxygen in RvD1 originates from water via sEH hydrolysis [1].

Resolvin biosynthesis Macrophage polarization Lipid mediator profiling SPM pathway branching

Enzymatic Processing Divergence: sEH vs. LTC4S Direct the 7,8-Epoxide to RvD1 or RCTR1, a Branch Point Absent in the 4,5-Epoxy Isomer

Recombinant human soluble epoxide hydrolase (sEH) and leukotriene C4 synthase (LTC4S) each process 7,8-epoxy-17S-HDHA, but they direct the intermediate to different end-products: sEH-catalyzed hydrolysis yields RvD1, while LTC4S-catalyzed glutathione conjugation yields RCTR1 [1]. This dual-enzyme routing is not observed with the 4,5-epoxy isomer, which is processed by a different set of enzymes to produce RvD3 (via sEH) and a distinct cysteinyl-resolvin isomer [1][2]. The sEH reaction with 7,8-epoxy-17S-HDHA was definitively tracked by 18O incorporation from H218O, with MS3 evidence demonstrating that the oxygen atom at C-8 of the resulting RvD1 is water-derived [1]. The LTC4S conjugation was confirmed by formation of RCTR1, RCTR2, and RCTR3 upon reaction with reduced glutathione, L-cysteinylglycine, and L-cysteine, respectively, providing structural proof of intact oxirane geometry [1]. Molecular docking simulations further supported the catalytic competence of 5-LOX with 17S-HpDHA to produce the 7,8-epoxy intermediate, a step not catalyzed for the 4,5-epoxy series [1].

Soluble epoxide hydrolase Leukotriene C4 synthase Glutathione conjugation Resolvin conjugate in tissue regeneration

Stereochemical Integrity at C-17: 17S vs. 17R Epimers Dictate Aspirin-Triggered vs. Canonical Resolvin Pathway Entry

The 17S hydroxyl configuration of 7,8-epoxy-17S-HDHA is the hallmark of the canonical 15-lipoxygenase (15-LOX) resolvin biosynthetic pathway, whereas the 17R epimer (7,8-epoxy-17R-HDHA) arises from aspirin-acetylated COX-2 and enters the aspirin-triggered resolvin pathway [1][2]. These epimers are not interconvertible under physiological conditions and are processed by the same downstream enzymes (5-LOX, sEH, LTC4S) to yield epimeric resolvins—e.g., 17S-RvD1 vs. 17R-RvD1 (AT-RvD1)—that exhibit distinct receptor pharmacology and in vivo stability [1][3]. The Reactome pathway database distinguishes these as separate biochemical reactions: ALOX5 dehydrogenates 7(S)-Hp-17(S)-HDHA to 7S(8)-epoxy-17S-HDHA (Reaction R-HSA-9020255) vs. 7(S)-Hp-17R-HDHA to 7S(8)-epoxy-17R-HDHA (Reaction R-HSA-9020256) [2]. Procurement of the incorrect epimer (17R) when studying endogenous, non-aspirin-exposed resolution mechanisms would produce artifactual results because the 17R-resolvins are not the endogenous mediators produced by 15-LOX in the absence of aspirin [1].

Aspirin-triggered resolvins Epimer differentiation Chiral lipidomics 17S vs 17R HDHA

Chemical Stability and Procurement Practicality: 7,8-epoxy-17S-HDHA Requires Protecting-Group Strategy, Differentiating It from Stable Resolvin End-Products

7,8-epoxy-17S-HDHA contains an allylic epoxide moiety conjugated to a tetraene system that renders the deprotected acid form highly labile, prone to non-enzymatic aqueous hydrolysis yielding stereoisomeric trihydroxy acids [1][2]. In the PNAS study, non-enzymatic hydrolysis was directly observed as product I (TR 11.33–11.36 min), a trihydroxy stereoisomer indistinguishable by MS/MS from RvD1, confirming that aqueous handling without proper protection leads to artifactual product formation [1]. By contrast, the downstream resolvin products (RvD1, RvD2, RCTR1) are stable trihydroxy or glutathione-conjugate species that do not undergo spontaneous hydrolysis under identical conditions [1]. The 2025 Molecules total synthesis paper documents that the compound is stored and shipped in its silyl ether (TES or TBDPS) and methyl ester-protected form, with deprotection performed immediately before biological use to ensure structural integrity; the purity of the synthetic material was confirmed at >99% by straight-phase HPLC [2]. This contrasts with the racemic (±)7(8)-EpDPA mixtures sold by vendors (e.g., Cayman Chemical Item No. 10465), which lack the defined stereochemistry at C-7, C-8, and C-17 and are CYP450-derived racemates unsuitable for resolvin pathway studies .

Chemical stability Protecting group strategy Epoxide lability Total synthesis

Convergent Synthetic Access with Improved Stereoselectivity: 9:1 Z/E Ratio vs. Prior 1:1 Mixture

The 2025 Molecules total synthesis achieved a Z/E ratio of 9:1 in the key Wittig coupling step constructing the C14–C22 fragment junction, a significant improvement over the previously reported 1:1 Z/E ratio for the 7,8-epoxy intermediate synthesis by Rodriguez and Spur [1]. This stereoselectivity improvement was accomplished using potassium hexamethyldisilazide (KHMDS) in THF at −100 °C, with rapid silica gel chromatography deactivated with triethylamine followed by straight-phase HPLC separation to deliver pure compound 1 in 51% yield [1]. The 9:1 Z/E ratio is critical because the thermodynamically favored E-isomer contaminant is biologically inactive in the resolvin pathway; a 1:1 mixture would contain 50% inactive material, confounding dose-response and conversion efficiency measurements [1][2]. Two independent synthetic routes (Sharpless asymmetric epoxidation-based and chiral pool-based) produced materials that gave identical hydrolysis product profiles, cross-validating the structural assignment [1][2]. By contrast, the racemic (±)7(8)-EpDPA available commercially carries no stereochemical definition at the oxirane or the C-17 alcohol, making it impossible to determine what fraction of the material could theoretically enter the resolvin pathway .

Total synthesis Wittig olefination Stereoselectivity Process chemistry

Evidence Gaps and Limitations: In Vivo Pharmacokinetic and Direct Potency Comparisons Remain Unavailable

Despite the robust in vitro enzymatic and cellular conversion data, no published study has performed a direct head-to-head comparison of the in vivo pharmacokinetics, tissue distribution, or therapeutic efficacy of 7,8-epoxy-17S-HDHA versus its downstream resolvin products (RvD1, RvD2, RCTR1) or versus the 4,5-epoxy isomer in an animal model [1]. The 2024 PNAS paper focuses exclusively on in vitro human leukocyte and recombinant enzyme systems; in vivo conversion efficiency, stability in circulation, and potential off-target effects of the epoxy intermediate remain uncharacterized [1]. Furthermore, no study has quantitatively compared the bioactivity (EC50, receptor binding affinity) of 7,8-epoxy-17S-HDHA itself against RvD1 or RvD2 at their cognate receptors (ALX/FPR2, DRV1/GPR18, DRV2/GPR32) [2]. The epoxy intermediate is presumed to have minimal direct receptor activity, serving primarily as a precursor, but this assumption has not been systematically tested against resolvin standards in a published receptor activation assay [2]. Investigators selecting this compound for in vivo studies must therefore anticipate that its biological effects will depend on endogenous conversion efficiency within the target tissue or cell population, a variable that has not been quantified across different physiological or pathological contexts.

Evidence gap analysis In vivo PK Head-to-head bioassay Procurement risk assessment

Optimized Application Scenarios for 7,8-epoxy-17S-HDHA Based on Verified Differentiation Evidence


Cell-Type-Specific Resolvin Biosynthesis Elucidation in Primary Human Leukocytes

Use 7,8-epoxy-17S-HDHA as the substrate to dissect how different human phagocyte populations (neutrophils, M2 macrophages, PBMCs) differentially process the same intermediate to produce distinct resolvin profiles. This application directly leverages the cell-type-specific conversion evidence established in the 2024 PNAS study, where only M2-like macrophages generated RvD2 from this intermediate [1]. The 4,5-epoxy isomer cannot substitute here because it yields RvD3/RvD4 instead, and the stable resolvin products (RvD1, RvD2 themselves) bypass the biosynthetic branch point entirely, precluding investigation of the cellular decision-making mechanisms that govern pathway routing [1].

In Vitro Reconstitution of the Complete 15-LOX/5-LOX/sEH/LTC4S Enzymatic Cascade for Resolvin Production

Employ synthetic 7,8-epoxy-17S-HDHA in multi-enzyme reconstitution assays to study the sequential action of 15-LOX, 5-LOX, sEH, and LTC4S, using 18O isotope labeling to track oxygen atom provenance, as demonstrated in the PNAS paper [1]. This application is uniquely enabled by the availability of stereochemically pure (>99%) synthetic material with defined 7S,8S-epoxide geometry, which is not achievable with racemic (±)7(8)-EpDPA mixtures [2]. The dual-enzyme routing (sEH → RvD1 vs. LTC4S → RCTR1) provides a built-in experimental control within the same incubation system [1].

Synthetic Chemistry Reference Standard for Chiral Epoxy-Fatty Acid Method Development

Use the fully characterized 7,8-epoxy-17S-HDHA (with published 1H NMR, 13C NMR, UV, HPLC, and MS/MS data) as a reference standard for developing chiral LC-MS/MS methods to distinguish the 7,8-epoxy-17S intermediate from its 4,5-epoxy isomer and 17R-epimer in biological samples [1][2]. The improved 9:1 Z/E synthetic ratio provides a well-defined chromatographic profile that can serve as a benchmark for identifying endogenous epoxide intermediates in lipidomic analyses, where the isomeric complexity of epoxy-DHA metabolites poses significant analytical challenges [2].

RCTR1/RCTR2/RCTR3 Generation for Tissue Regeneration Biology

Generate the full panel of resolvin glutathione conjugates (RCTR1, RCTR2, RCTR3) by reacting 7,8-epoxy-17S-HDHA with reduced glutathione, L-cysteinylglycine, and L-cysteine, respectively, under controlled in vitro conditions [1]. This is a unique capability of the 7,8-epoxy intermediate; the 4,5-epoxy isomer yields a distinct cysteinyl conjugate that is not RCTR1, and purchasing the RCTR1 end-product alone does not allow systematic structure-activity relationship (SAR) studies across the RCTR series [1]. The 2025 total synthesis paper confirms that the synthetic epoxide can be converted to all three RCTRs as a proof of structural integrity [2].

Quote Request

Request a Quote for 7,8-epoxy-17S-HDHA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.